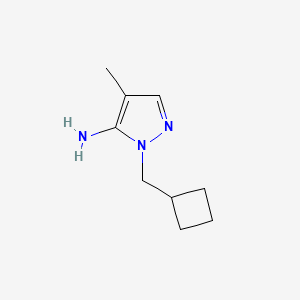

1-(Cyclobutylmethyl)-4-methyl-1H-pyrazol-5-amine

Description

1-(Cyclobutylmethyl)-4-methyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a cyclobutylmethyl substituent at the N1 position and a methyl group at the C4 position of the pyrazole ring. The cyclobutylmethyl group introduces a strained four-membered aliphatic ring, which may influence the compound’s conformational flexibility, lipophilicity, and binding interactions in biological systems.

Properties

IUPAC Name |

2-(cyclobutylmethyl)-4-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-7-5-11-12(9(7)10)6-8-3-2-4-8/h5,8H,2-4,6,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTZGPXNGJQBBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)CC2CCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Cyclobutylmethyl)-4-methyl-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclobutylmethyl hydrazine with 4-methyl-3-oxobutanoic acid in the presence of a suitable catalyst can yield the desired pyrazole derivative. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(Cyclobutylmethyl)-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Ring-Opening Reactions: The cyclobutylmethyl group can undergo ring-opening reactions under specific conditions, leading to the formation of linear or branched products.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

Biology: It is used in the study of biological processes and interactions due to its unique structural properties.

Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug development.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(Cyclobutylmethyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The nature of the substituent at the N1 position significantly impacts molecular properties. Below is a comparative analysis with key analogues:

Key Observations:

- Lipophilicity: The cyclobutylmethyl group (logP ~2–3 estimated) offers moderate lipophilicity compared to the polar 2-methoxyethyl (logP ~1.5) or aromatic benzyl (logP ~2.5) substituents.

- Steric Effects: Cyclobutylmethyl introduces more steric bulk than cyclopropylethyl but less than tert-butylphenylmethyl (C15H21N3, ). This may influence binding pocket compatibility in target proteins.

- Synthetic Accessibility: Cyclobutylmethyl derivatives may require specialized alkylating agents (e.g., cyclobutylmethyl bromide), whereas benzyl or methoxyethyl groups are more straightforward to introduce .

Structural and Electronic Comparisons

Case Study: Cycloalkyl Substituents

- Cyclopropyl vs. this compound: Larger ring size reduces strain, possibly improving stability while retaining sufficient lipophilicity for membrane penetration .

Biological Activity

1-(Cyclobutylmethyl)-4-methyl-1H-pyrazol-5-amine is a compound within the pyrazole family, notable for its potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor binding, and therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The compound has a molecular formula of CHN and a molecular weight of approximately 194.25 g/mol. Its structure features a cyclobutylmethyl group at the first position of the pyrazole ring and a methyl group at the fourth position. This unique substitution pattern is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 194.25 g/mol |

| CAS Number | 1389315-12-1 |

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to interact with various kinases, including p38MAPK and COX enzymes, which are critical in inflammatory responses and cancer pathways. For instance, compounds with similar pyrazole structures have demonstrated IC values in the low micromolar range against these targets .

Receptor Binding

The compound's structural characteristics suggest it may effectively bind to specific receptors, modulating their activity. Studies have indicated that pyrazole derivatives can act as ligands for multiple receptors involved in cell signaling pathways, potentially influencing processes such as inflammation and cell proliferation .

Case Studies and Research Findings

- Anticancer Activity : A study highlighted that certain pyrazole derivatives could inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism suggests potential applications in cancer therapeutics . Compound analogs have shown promising results against various cancer cell lines, indicating that modifications in the pyrazole structure can enhance anticancer efficacy.

- Anti-inflammatory Effects : The compound's ability to inhibit COX enzymes positions it as a candidate for anti-inflammatory drug development. Pyrazole derivatives have been recognized for their anti-inflammatory properties, which could be leveraged in treating conditions like arthritis .

- Antioxidant Properties : Some studies have indicated that pyrazole derivatives exhibit antioxidant activities, which can protect cells from oxidative stress-related damage. This property could be beneficial in developing treatments for neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.